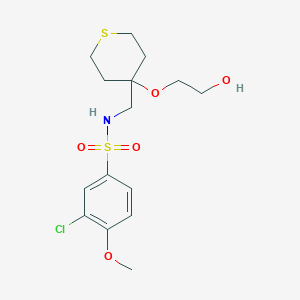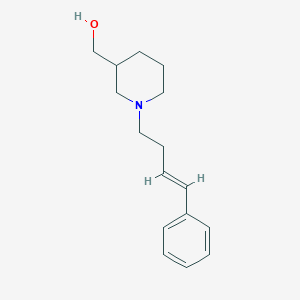![molecular formula C21H21ClN4O3 B2658245 methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride CAS No. 1189510-80-2](/img/structure/B2658245.png)
methyl 3-((7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)benzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolo[2,3-d]pyrimidin ring, a furan ring, and an amino benzoate group. It also contains a methyl group and a hydrochloride group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrrolo[2,3-d]pyrimidin ring, in particular, would contribute significantly to the structure .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of the hydrochloride group could potentially make it soluble in water .Applications De Recherche Scientifique
Synthesis and Biological Activity
Research into compounds with similar structures has focused on the synthesis and evaluation of their biological activities. For example, the design and synthesis of thiazolopyrimidine derivatives have been explored for their antinociceptive and anti-inflammatory properties (Selvam, Karthik, Palanirajan, & Ali, 2012). These studies involve complex synthetic pathways to introduce specific functional groups that might enhance biological activity.
Furthermore, compounds incorporating the pyrrolo[2,3-d]pyrimidine moiety have been synthesized for their potential in creating new heterocyclic systems, which could have various pharmacological applications (Toplak, Svete, Grdadolnik, & Stanovnik, 1999). These compounds often involve the manipulation of nitrogen-containing rings, which are significant in drug design due to their potential to interact with biological targets.
Antimicrobial and Herbicidal Applications
Studies on the reactivity and synthesis of pyrido and furo-pyrimidinones highlight the potential for developing compounds with antimicrobial activities. Sirakanyan et al. (2015) explored the synthesis of new heterocyclic systems containing thiazolo[3,2-a]pyrimidine and pyrimido[2,1-b]thiazine moieties, demonstrating promising antimicrobial properties against Staphylococcus aureus (Sirakanyan, Spinelli, Geronikaki, & Hovakimyan, 2015).
Additionally, the synthesis of herbicidal compounds labeled with isotopes such as tritium and carbon-14 has been reported, indicating the agricultural applications of these chemical frameworks. Such compounds are used for weed control and can be traced in environmental and metabolic studies (Yang, Ye, & Lu, 2008).
Electrochromic and Sensor Applications
On a different note, the synthesis and characterisation of derivatives for electrochromic applications have been investigated. Almeida et al. (2017) detailed the synthesis of a pyrrole derivative for use in electrochromic devices, indicating the potential of such compounds in electronic and photonic applications (Almeida, Dias, Santos, Nogueira, Navarro, Tonholo, Lima, & Ribeiro, 2017).
Antifolate and Antitumor Agents
Moreover, classical and nonclassical antifolates containing the furo[2,3-d]pyrimidine ring system have been synthesized as potential inhibitors of key enzymes in cancer cells, demonstrating the application of these compounds in the development of new antitumor agents (Gangjee, Devraj, McGuire, Kisliuk, Queener, & Barrows, 1994).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
methyl 3-[[7-(furan-2-ylmethyl)-5,6-dimethylpyrrolo[2,3-d]pyrimidin-4-yl]amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3.ClH/c1-13-14(2)25(11-17-8-5-9-28-17)20-18(13)19(22-12-23-20)24-16-7-4-6-15(10-16)21(26)27-3;/h4-10,12H,11H2,1-3H3,(H,22,23,24);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMTSETWWDIPTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=NC=NC(=C12)NC3=CC=CC(=C3)C(=O)OC)CC4=CC=CO4)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
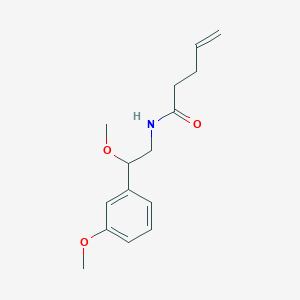
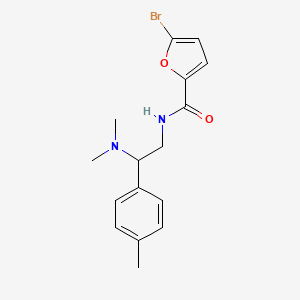

![6,7-Dimethyl-1-(3-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
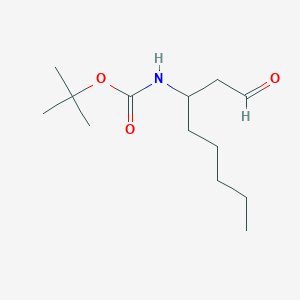
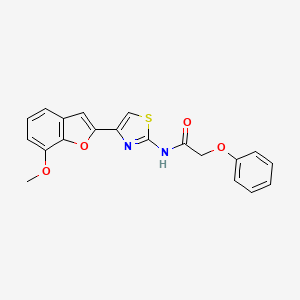
![[5-(3-Chlorophenyl)-14-methyl-7-{[(2-methylphenyl)methyl]sulfanyl}-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2658173.png)
![5-Chloro-2-[1-(2-phenylethyl)piperidin-4-yl]oxypyrimidine](/img/structure/B2658174.png)
